molecular formula C8H6N2O2 B13008241 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile

Cat. No.: B13008241
M. Wt: 162.15 g/mol
InChI Key: SUTKUFBYYNHNHZ-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a domino strategy can be employed to synthesize 3-substituted derivatives of this compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents onto the pyridine or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile is unique due to its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4-oxo-6,7-dihydro-5H-furo[3,2-c]pyridine-2-carbonitrile

InChI

InChI=1S/C8H6N2O2/c9-4-5-3-6-7(12-5)1-2-10-8(6)11/h3H,1-2H2,(H,10,11)

InChI Key

SUTKUFBYYNHNHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1OC(=C2)C#N

Origin of Product

United States

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